molecular formula C19H20N2O3 B13375196 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide

Cat. No.: B13375196
M. Wt: 324.4 g/mol
InChI Key: CDHBZCOHOANPGX-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide involves several steps. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core is typically synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation using a methylating agent such as dimethyl sulfate or methyl iodide.

    Benzylation: The benzoxazole derivative is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Amidation: The final step involves the reaction of the benzylated benzoxazole with 2-methylpropanoyl chloride in the presence of a base to form the desired amide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide can be compared with other benzoxazole derivatives, such as :

    N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide: This compound has similar pharmacological activities but differs in the substitution pattern on the benzoxazole ring.

    N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide: This derivative has a nitro group, which may confer different biological activities.

    N-(5-{[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}pentyl)-N-heptyl-1,3-benzoxazol-2-amine: This compound has a more complex structure with additional functional groups, leading to unique properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]-2-methylpropanamide

InChI

InChI=1S/C19H20N2O3/c1-12(2)18(22)20-11-13-4-6-14(7-5-13)19-21-16-10-15(23-3)8-9-17(16)24-19/h4-10,12H,11H2,1-3H3,(H,20,22)

InChI Key

CDHBZCOHOANPGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC

Origin of Product

United States

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